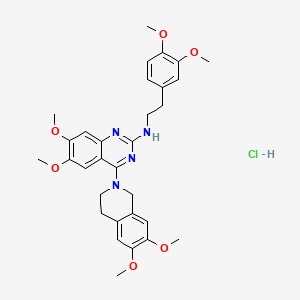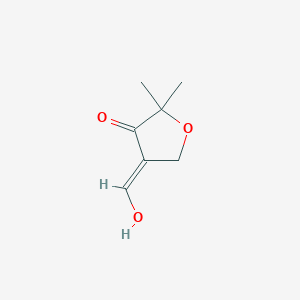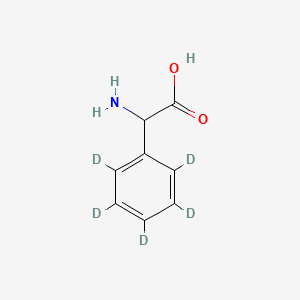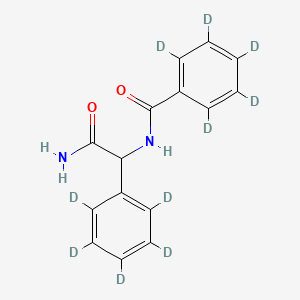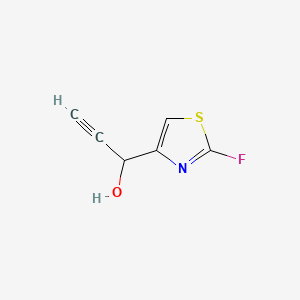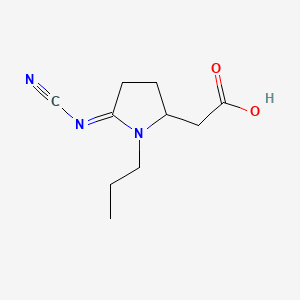
2-(5-Cyanoimino-1-propylpyrrolidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Cyanoimino-1-propylpyrrolidin-2-yl)acetic acid” is an impurity of Pramipexole, which is an agonist of dopamine receptor D2, D3, and D4 . It is especially used as a D2-receptor agonist .
Physical And Chemical Properties Analysis
The compound appears as an off-white to light brown solid . It is slightly soluble in methanol . The melting point is between 96-98°C .Wissenschaftliche Forschungsanwendungen
Reactive Extraction and Separation Technologies
The use of carboxylic acids in reactive extraction and separation technologies has been explored, particularly for the separation of acetic, propionic, and other acids from aqueous solutions. Supercritical CO2 has been highlighted as an effective solvent in the reactive extraction of carboxylic acids due to its environmentally benign characteristics. This method shows higher yield, simplicity, and competitiveness compared to traditional separation methods (Djas & Henczka, 2018).
Corrosion Studies
Carboxylic acids, including acetic acid, have been reviewed for their role in the corrosion of metals, particularly copper. Studies have shown the relative aggressiveness of these acids, with acetic acid being more corrosive than formic and propionic acids. This research helps in understanding the environmental impact of carboxylic acids on industrial materials and in developing effective corrosion prevention strategies (Bastidas & La Iglesia, 2007).
Oil and Gas Industry Applications
Organic acids, including acetic acid, play a significant role in the oil and gas industry, particularly in acidizing operations for carbonate and sandstone formations. The review covers various applications of organic acids for formation damage removal and dissolution, highlighting their advantages over traditional hydrochloric acid due to their less corrosive nature and effectiveness in high-temperature applications. Challenges related to the solubility of reaction product salts are also discussed, providing a comprehensive overview of organic acids in enhancing oil and gas extraction processes (Alhamad et al., 2020).
Environmental and Biotechnological Applications
The biotechnological production of volatile fatty acids (VFAs) from biomass, including acetic acid, represents a sustainable alternative to petroleum-based chemicals. These VFAs serve as building blocks for a variety of commercially important chemicals, highlighting the potential of microbial routes for VFA production and the challenges and future perspectives in this field (Bhatia & Yang, 2017).
Pervaporation Separation Techniques
The pervaporation (PV) separation of water-acetic acid mixtures using polymeric membranes has been reviewed, emphasizing the industrial importance of recycling acetic acid from wastewater. This method presents an economical and environmentally clean alternative to conventional distillation methods for the separation of acetic acid from aqueous streams, demonstrating the potential for efficient and sustainable industrial applications (Aminabhavi & Toti, 2003).
Eigenschaften
IUPAC Name |
2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJDKVSQPUYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=NC#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


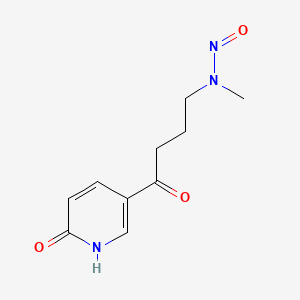
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
